Calcium tellurate

説明

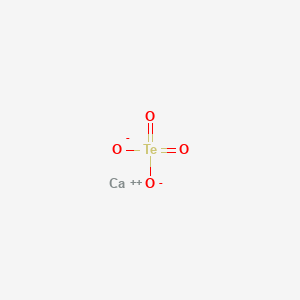

Calcium tellurate, with the chemical formula CaTeO₄, is an inorganic compound that belongs to the family of tellurates

準備方法

Synthetic Routes and Reaction Conditions

Calcium tellurate can be synthesized through several methods. One common approach involves the reaction of calcium chloride (CaCl₂) with telluric acid (H₆TeO₆) in an aqueous solution. The reaction typically proceeds as follows: [ \text{CaCl}_2 + \text{H}_6\text{TeO}_6 \rightarrow \text{CaTeO}_4 + 2\text{HCl} + 2\text{H}_2\text{O} ]

The resulting this compound precipitates out of the solution and can be collected by filtration and dried. Another method involves the solid-state reaction of calcium oxide (CaO) with tellurium dioxide (TeO₂) at high temperatures.

Industrial Production Methods

Industrial production of this compound is less common due to its limited demand. when required, it can be produced using similar methods as described above, with careful control of reaction conditions to ensure high purity and yield.

化学反応の分析

Types of Reactions

Calcium tellurate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to lower oxidation state tellurium compounds.

Substitution: this compound can participate in substitution reactions where the tellurate ion is replaced by other anions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrazine (N₂H₄) are commonly employed.

Substitution: Reactions with other metal salts can lead to the formation of different tellurate compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield higher oxidation state tellurium compounds, while reduction can produce elemental tellurium or lower oxidation state tellurium compounds.

科学的研究の応用

Calcium tellurate has several scientific research applications, including:

Chemistry: It is used as a precursor for the synthesis of other tellurium compounds and as a reagent in various chemical reactions.

Biology: Research is ongoing to explore its potential biological activities and interactions with biological systems.

Medicine: this compound is being investigated for its potential use in medical applications, such as in the development of new drugs or diagnostic agents.

Industry: It has applications in the manufacturing of certain types of glass and ceramics, as well as in the production of semiconductors and other electronic components.

作用機序

The mechanism by which calcium tellurate exerts its effects depends on the specific application. In chemical reactions, it acts as a source of tellurate ions, which can participate in various redox and substitution reactions. In biological systems, its mechanism of action is less well understood and is the subject of ongoing research.

類似化合物との比較

Calcium tellurate can be compared with other tellurate compounds, such as:

Strontium tellurate (SrTeO₄): Similar in structure and properties but with strontium instead of calcium.

Barium tellurate (BaTeO₄): Another similar compound with barium as the cation.

Sodium tellurate (Na₂TeO₄): A more soluble tellurate compound with sodium as the cation.

生物活性

Calcium tellurate (CaTeO₄) is an inorganic compound that belongs to the class of tellurium compounds. While tellurium is often regarded as a toxic element, recent studies have begun to elucidate the biological activities and potential therapeutic applications of its compounds, including this compound. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and implications for health.

Overview of Tellurium Compounds

Tellurium compounds have garnered attention due to their unique properties and potential biological activities. They are known to interact with thiol groups in proteins, which can lead to various biochemical effects. Tellurium itself is classified as a non-essential trace element and is recognized for its toxicity at certain concentrations. However, some tellurium compounds exhibit beneficial properties, particularly in microbial resistance and immunomodulation .

Interaction with Thiols

This compound, like other tellurium compounds, is believed to exert its biological effects through interactions with thiol-containing molecules. This interaction can lead to the inhibition of cysteine proteases, which are critical for various cellular processes. Studies have shown that tellurite ions can induce alterations in erythrocyte membranes and affect cellular signaling pathways by targeting thiol groups .

Calcium Signaling

Research indicates that calcium ions (Ca²⁺) play a crucial role in the resistance mechanisms against tellurite toxicity. For instance, certain bacterial strains have developed resistance to tellurite by utilizing calcium signaling pathways. The presence of calcium-binding proteins, such as KP-TerD from Klebsiella pneumoniae, suggests that calcium may facilitate tellurite resistance by modulating cellular responses to oxidative stress .

Toxicological Profile

Despite its potential benefits, this compound poses risks due to its toxicity. Case studies involving sodium tellurite exposure have illustrated acute symptoms such as garlic odor in breath and skin discoloration due to tellurium accumulation in tissues . The toxicological effects observed include:

- Acute Toxicity : Symptoms such as gastrointestinal distress, respiratory issues, and neurological signs.

- Chronic Exposure : Long-term exposure may lead to organ damage, particularly in the liver and kidneys.

Case Study 1: Accidental Poisoning

A historical case reported three individuals who experienced acute poisoning from sodium tellurite, leading to severe symptoms including cyanosis and altered consciousness. Histological examinations revealed fatty degeneration in the liver and other organs . This case highlights the potential dangers associated with high doses of tellurium compounds.

Case Study 2: Microbial Resistance

A study on Pseudomonas citronellolis demonstrated that this bacterium could resist high concentrations of tellurite (up to 250 μg/mL). The resistance was attributed to a gene cluster (terZABCDE) that facilitated the detoxification process. This finding underscores the dual nature of tellurium compounds as both toxic agents and potential antimicrobial agents .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

| Study | Findings | Implications |

|---|---|---|

| Laden & Porter (2001) | Inhibition of cysteine proteases by Te(IV) derivatives | Potential therapeutic applications in cancer treatment |

| Albeck et al. (1998) | Interaction with endogenous thiols | Understanding toxicity mechanisms |

| PMC4090446 (2014) | Acute poisoning case studies | Need for safety regulations regarding exposure levels |

| PMC8779313 (2022) | Tellurite resistance mechanisms in bacteria | Development of novel antimicrobial strategies |

特性

IUPAC Name |

calcium;tellurate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.H2O4Te/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGBJEHIEKGACU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Te](=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaTeO4, CaO4Te | |

| Record name | calcium tellurate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929986 | |

| Record name | Calcium tellurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13812-57-2, 15852-09-2 | |

| Record name | Telluric acid (H2TeO3), calcium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013812572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telluric acid (H2TeO4), calcium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015852092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telluric acid (H2TeO4), calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium tellurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium tellurium tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium tellurium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。